molecular formula C18H17ClN2O3S B11142397 prop-2-en-1-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

prop-2-en-1-yl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11142397
M. Wt: 376.9 g/mol
InChI Key: GJUARQBMAZFDOA-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a pyrimido-thiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

PROP-2-EN-1-YL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

PROP-2-EN-1-YL 6-(4-CHLOROPHENYL)-8-METHYL-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

prop-2-enyl 6-(4-chlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C18H17ClN2O3S/c1-3-9-24-17(23)15-11(2)20-18-21(14(22)8-10-25-18)16(15)12-4-6-13(19)7-5-12/h3-7,16H,1,8-10H2,2H3

InChI Key

GJUARQBMAZFDOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)Cl)C(=O)OCC=C

Origin of Product

United States

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